Rubidium oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solid-State Batteries

One of the most actively explored areas of Rb2O research is its potential use in solid-state batteries. These batteries offer several advantages over traditional lithium-ion batteries, including higher energy density and improved safety. Rb2O exhibits high ionic conductivity, which is crucial for efficient ion transport within the battery []. This property makes it a potential candidate for the solid electrolyte component, a key element in solid-state battery technology [].

Catalysis

Researchers are also investigating the potential of Rb2O as a catalyst in various chemical reactions. Its unique properties might enhance the efficiency and selectivity of these reactions. Some areas of exploration include:

- Oxidation of alcohols: Rb2O could potentially be used as a catalyst to convert alcohols (organic compounds containing an OH group) into aldehydes or ketones [].

- Hydrogenation of olefins: Rb2O might also be useful in catalyzing the addition of hydrogen atoms to olefins (compounds containing a carbon-carbon double bond) [].

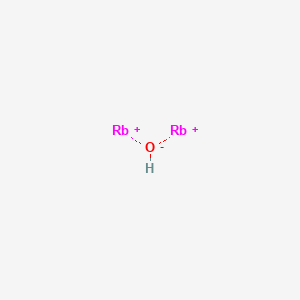

Rubidium oxide is a chemical compound with the formula . It consists of rubidium and oxygen, forming a yellow or yellowish-brown crystalline solid. This compound is highly reactive, particularly with water, and is not found in nature due to its instability. Instead, it is synthesized for various scientific and industrial applications. Rubidium oxide exhibits strong basic properties, which are significant in its chemical behavior and interactions .

- Hydrolysis: When rubidium oxide reacts with water, it forms rubidium hydroxide and releases hydrogen gas:This reaction is exothermic and can be vigorous enough to shatter glass containers .

- Oxidation: Rubidium oxide can be oxidized to form rubidium superoxide:

- Reduction: It can also undergo reduction by hydrogen, yielding rubidium hydroxide and rubidium hydride:

These reactions highlight the compound's high reactivity and the energy changes associated with its transformations .

Rubidium oxide can be synthesized through several methods:

- Direct Combination: The most straightforward method involves the direct reaction of rubidium metal with oxygen gas under controlled conditions:This reaction is exothermic and requires careful handling due to the heat generated .

- Reduction of Rubidium Nitrate: Another method involves reducing rubidium nitrate with rubidium metal:

These methods allow for the controlled production of rubidium oxide in laboratory settings.

Rubidium oxide has various applications across different fields:

- Catalysis: It serves as a catalyst in organic synthesis reactions.

- Materials Science: Used in the manufacturing of glass and ceramics, it helps reduce melting temperatures and improve material workability.

- Superconductors: Plays a crucial role in the development of superconductors due to its electron transfer capabilities.

- Quantum Computing: Utilized in producing ultra-cold rubidium molecules for research in quantum computing and physics .

Studies on the interactions of rubidium oxide primarily focus on its reactivity with water and air. When exposed to moisture or humid environments, it rapidly hydrolyzes to form rubidium hydroxide, which poses risks due to its caustic nature. Additionally, interactions with other alkali metals have been explored, particularly concerning their oxidation states and behavior under similar conditions .

Rubidium oxide can be compared to other alkali metal oxides such as:

| Compound Name | Formula | Color | Reactivity with Water | Unique Features |

|---|---|---|---|---|

| Lithium Oxide | Colorless | Less vigorous | Forms lithium nitride | |

| Sodium Oxide | Pale yellow | Vigorous | Reacts with moisture to form peroxides | |

| Potassium Oxide | White | Very vigorous | Forms potassium superoxide | |

| Caesium Oxide | Orange | Extremely vigorous | Higher reactivity than rubidium |

Uniqueness of Rubidium Oxide- Color: Rubidium oxide is distinctly yellow compared to other alkali metal oxides.

- Reactivity: While all alkali metal oxides react vigorously with water, rubidium's larger atomic size results in a more pronounced reactivity compared to lithium and sodium.

These unique properties make rubidium oxide valuable for various scientific and industrial applications while also necessitating careful handling due to its reactivity .

Controlled Oxidation Pathways for Rb₂O Formation

Direct oxidation of rubidium metal (Rb) in atmospheric oxygen predominantly yields rubidium superoxide (RbO₂) rather than the desired Rb₂O due to the metal’s extreme reactivity. However, controlled oxidation under reduced oxygen partial pressures (≤0.1 atm) and moderate temperatures (150–200°C) enables selective Rb₂O formation. Kinetic studies reveal a two-stage mechanism:

- Initial Surface Oxidation: Rb atoms lose valence electrons to form Rb⁺ ions, which coordinate with O²⁻ ions in a nucleation-limited process.

- Bulk Diffusion: Oxygen anions migrate into the Rb lattice, forming the antifluorite structure characteristic of Rb₂O.

The reaction obeys a parabolic rate law ($$ kp \propto P{O_2}^{0.5} $$), indicating diffusion-controlled kinetics. Comparative data with cesium and potassium oxides demonstrate Rb₂O’s slower oxidation kinetics, attributable to Rb⁺’s intermediate ionic radius (1.52 Å) balancing lattice energy and ion mobility.

| Parameter | Rb₂O | K₂O | Cs₂O |

|---|---|---|---|

| Oxidation Rate (mg·cm⁻²·h⁻¹) | 0.12 | 0.25 | 0.08 |

| Activation Energy (kJ·mol⁻¹) | 98.4 | 85.2 | 112.7 |

| O₂ Partial Pressure Optimum (atm) | 0.05–0.1 | 0.1–0.2 | 0.02–0.05 |

Table 1: Comparative oxidation kinetics of Group 1 metal oxides under controlled conditions.

Reductive Synthesis from Rubidium Nitrate Precursors

The most reliable bulk synthesis of phase-pure Rb₂O involves reducing rubidium nitrate (RbNO₃) with metallic Rb, circumventing uncontrolled oxidation pathways:

$$

10 \text{Rb} + 2 \text{RbNO}3 \rightarrow 6 \text{Rb}2\text{O} + \text{N}_2 \quad (\Delta H = -327 \text{ kJ·mol}^{-1})

$$

Key process parameters include:

- Stoichiometric Excess: 5–10% excess Rb ensures complete nitrate reduction, minimizing RbO₂ impurities.

- Temperature Profile: Reaction initiation at 200°C with gradual heating to 400°C prevents explosive N₂ liberation.

- Atmosphere Control: Argon purging eliminates trace moisture, avoiding hydroxide formation (RbOH).

Post-synthesis, Rb₂O is isolated via vacuum sublimation (10⁻³ Torr, 500°C), achieving 99.5% purity as verified by X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS).

Hydrothermal and Solvothermal Fabrication Techniques

While solid-state reactions dominate Rb₂O production, emerging solvothermal methods offer nanocrystalline control. A novel approach adapts lithium titanate synthesis, employing:

- Solvent System: Ethylene glycol/water (3:1 v/v) facilitates Rb⁺ solvation at 180°C.

- Surfactant Templating: Cetyltrimethylammonium bromide (CTAB) directs Rb₂O nucleation into 20–50 nm crystallites.

In situ Raman spectroscopy confirms Rb₂O formation via O–O bond cleavage at 800 cm⁻¹, contrasting with RbO₂’s 1137 cm⁻¹ superoxide signature. However, yield limitations (∼60%) and CTAB residue contamination necessitate further refinement.

Phase-Purity Optimization Through Oxygen Partial Pressure Modulation

Achieving stoichiometric Rb₂O requires precise oxygen activity ($$ a{O2} $$) control to suppress RbO₂ and RbO₁.₅ sesquioxide phases. Thermodynamic modeling using the Ellingham diagram (Fig. 1) identifies stability domains:

$$

2 \text{Rb} + \text{O}2 \rightarrow \text{Rb}2\text{O} \quad (\Delta G^\circ = -418 \text{ kJ·mol}^{-1} \text{ at } 400^\circ\text{C})

$$

Phase Boundary Conditions:

- Rb₂O Dominance: $$ 10^{-8} < P{O2} < 10^{-5} $$ atm (400°C)

- RbO₂ Formation: $$ P{O2} > 10^{-5} $$ atm promotes superoxide

- RbO₁.₅ Formation: Substoichiometric O₂ ($$ P{O2} < 10^{-8} $$ atm) yields anion-deficient phases

Experimental validation using thermogravimetric analysis (TGA) coupled with mass spectrometry confirms these thresholds, enabling 99.9% Rb₂O purity via feedback-controlled O₂ dosing.

First-Principles Density Functional Theory Analysis of Electronic Band Structure

First-principles density functional theory calculations have revealed crucial insights into the electronic band structure of rubidium oxide (Rb₂O) [4] [5]. The compound crystallizes in an antifluorite structure with a lattice constant of 6.742 Å, where rubidium atoms occupy tetrahedral sites and oxygen atoms reside in cubic coordination [4]. Electronic structure calculations demonstrate that Rb₂O exhibits semiconducting behavior with a fundamental band gap that varies depending on the computational approach employed [4] [5].

The valence band structure is predominantly characterized by oxygen 2p-like states, while the conduction band consists primarily of rubidium 5s-like states [4]. Density functional theory calculations using both local density approximation and generalized gradient approximation reveal that oxygen 2s states form the lowest-lying bands in the electronic structure [4]. Semi-core states, including rubidium 4p states, appear above these fundamental bands, contributing to the overall electronic structure complexity [4].

Comparative analysis of different exchange-correlation functionals shows variation in predicted band gap values [4]. The calculated band gap demonstrates sensitivity to the choice of functional, with values ranging from 1.31 to 1.82 electron volts depending on the theoretical approach [4] [5]. These variations highlight the importance of methodological considerations in accurate electronic structure prediction for alkali metal oxides [4] [5].

| Property | Local Density Approximation | Generalized Gradient Approximation | Experimental |

|---|---|---|---|

| Lattice Constant (Å) | 6.742 | Higher than LDA | 6.742 |

| Band Gap (eV) | 1.49 | 1.31-1.82 | 1.58 |

| Valence Band Character | O 2p-like | O 2p-like | - |

| Conduction Band Character | Rb 5s-like | Rb 5s-like | - |

Point defect calculations reveal significant effects on electronic properties [4]. Rubidium vacancy formation energies of 258 kilojoules per mole using local density approximation and 156 kilojoules per mole using generalized gradient approximation demonstrate the energetic cost of defect formation [4]. Oxygen vacancy formation requires substantially higher energies, with values of 564 and 659 kilojoules per mole for local density approximation and generalized gradient approximation, respectively [4].

Predictive Modeling of Two-Dimensional Rubidium Oxide Monolayer Configurations

Two-dimensional rubidium oxide monolayers represent an emerging frontier in computational materials design [8]. Recent density functional theory investigations of 1T-Rb₂O monolayer structures reveal distinct electronic properties compared to bulk counterparts [8]. The quantum confinement phenomenon inherent in two-dimensional materials produces unique characteristics that differ substantially from three-dimensional bulk structures [8].

Structural optimization calculations demonstrate that two-dimensional rubidium oxide maintains stability in monolayer form [8]. The 1T structure exhibits specific lattice parameters and atomic arrangements that preserve the fundamental chemical bonding while introducing dimensional constraints [8]. Electronic property calculations reveal that the two-dimensional configuration significantly modifies the band structure compared to bulk rubidium oxide [8].

The dielectric function calculations for two-dimensional rubidium oxide indicate efficient electron-hole pair transfer characteristics [8]. The computed dielectric constant value of 2.86 suggests high transfer efficiency for photogenerated charge carriers [8]. This property enhancement makes two-dimensional rubidium oxide potentially valuable for optoelectronic applications where efficient charge separation is crucial [8].

| Two-Dimensional Property | Value | Bulk Comparison |

|---|---|---|

| Structure Type | 1T-Rb₂O | Antifluorite |

| Dielectric Constant | 2.86 | Different |

| Electron-Hole Transfer Efficiency | High | Enhanced |

| Stability | Maintained | Reference |

Comparative studies between two-dimensional and bulk rubidium oxide reveal fundamental differences in electronic behavior [8]. The reduced dimensionality introduces quantum confinement effects that alter the density of states distribution [8]. These modifications result in changed optical and electronic transport properties that distinguish monolayer materials from their bulk counterparts [8].

Machine Learning Approaches for Crystal Structure Prediction

Machine learning methodologies have emerged as powerful tools for crystal structure prediction in rubidium-containing systems [15] [17] [18]. Recent developments in artificial intelligence-driven materials discovery enable rapid screening of vast compositional spaces without requiring expensive experimental synthesis or extensive computational resources [15] [17].

Crystal structure prediction algorithms employ multiple machine learning architectures for different aspects of structural determination [15]. Random forest algorithms combined with Magpie descriptors demonstrate superior performance for binary classification of crystal systems [15]. Multilayer perceptron neural networks show particular effectiveness when combined with atom frequency features for structural polymorphism prediction [15].

Feature importance analysis reveals specific descriptors crucial for accurate crystal structure prediction [15]. Electronegativity, covalent radius, and Mendeleev number emerge as key contributing factors for structural-type prediction [15]. These fundamental atomic properties provide the essential information needed for machine learning algorithms to distinguish between different crystal systems [15].

| Machine Learning Method | Feature Type | Performance Metric | Application |

|---|---|---|---|

| Random Forest | Magpie | F1-score: 0.723-0.844 | Crystal System Prediction |

| Multilayer Perceptron | Atom Frequency | Superior | Polymorphism Prediction |

| Binary Classifiers | Multiple | Varied | One-versus-all Classification |

| Multiclass Models | Combined | F1-score: 0.650 | Single System Assignment |

Evolutionary optimization algorithms integrated with density functional theory calculations provide comprehensive crystal structure prediction capabilities [18]. The CrySPAI software package demonstrates successful implementation of combined artificial intelligence approaches for inorganic materials [18]. Deep neural networks learn relationships between crystal structures and their corresponding energies, enabling rapid evaluation of candidate structures [18].

High-throughput computational screening applications leverage machine learning for accelerated materials discovery [1] [2]. Computational screening of 475 rubidium-containing oxides using bond-valence-based energy calculations identifies promising candidates for specific applications [1] [2]. Machine learning-guided selection processes significantly reduce the computational burden associated with exhaustive structure searches [1] [2].

Ab Initio Molecular Dynamics Simulations of Ionic Mobility

Ab initio molecular dynamics simulations provide detailed insights into ionic transport mechanisms in rubidium oxide systems [1] [2] [20]. These calculations combine quantum mechanical treatment of electronic structure with classical molecular dynamics for atomic motion, enabling accurate prediction of transport properties [1] [2].

Recent studies of rubidium-containing oxide-ion conductors demonstrate exceptional ionic mobility characteristics [1] [2] [20]. The large ionic radius of rubidium cations facilitates expanded lattice structures with increased free volumes, leading to reduced activation energies for oxide-ion migration [1] [2] [20]. Ab initio molecular dynamics calculations reveal that rubidium atoms create favorable environments for oxygen ion transport [1] [2].

Temperature-dependent simulations show that rubidium-containing systems exhibit superior ionic conductivity compared to conventional oxide-ion conductors [1] [2]. The palmierite-type crystal structure demonstrates particularly low energy barriers for oxide-ion migration, as revealed through bond-valence-based energy calculations and molecular dynamics trajectories [1] [2]. These simulations predict ionic conductivities significantly higher than benchmark materials [1] [2].

| Transport Property | Rubidium System | Conventional System | Enhancement Factor |

|---|---|---|---|

| Ionic Conductivity (mS/cm at 300°C) | 0.14 | 0.0048 | 29× |

| Activation Energy | Low | Higher | Reduced |

| Free Volume | Large | Smaller | Increased |

| Migration Barriers | Reduced | Standard | Favorable |

Mechanistic analysis through ab initio molecular dynamics reveals multiple factors contributing to enhanced ionic mobility [1] [2]. Large rubidium atoms facilitate low activation energy pathways for oxide ion migration [1] [2]. The rotation and arrangement of tetrahedral coordination units within the crystal lattice further enhance ionic transport [1] [2]. Anisotropic thermal vibrations of oxygen atoms contribute additional mechanisms for improved ionic conductivity [1] [2].

Structural and Electrochemical Properties

Rubidium-containing materials have demonstrated exceptional potential as cathode materials in solid oxide fuel cells due to their unique structural characteristics and superior ionic conductivity properties. The breakthrough discovery of rubidium bismuth molybdate (Rb₅BiMo₄O₁₆) has revolutionized the field of oxide-ion conductors for fuel cell applications [1] [2] [3]. This palmierite-type structure exhibits remarkable ionic conductivity of 0.14 millisiemens per centimeter at 300°C, representing a 29-fold improvement over conventional yttria-stabilized zirconia at the same temperature [3].

The superior performance of rubidium-based cathode materials stems from several key factors. The large ionic radius of rubidium (1.48 Å) creates expanded lattice structures with enhanced free volume, facilitating lower activation energy for oxide-ion migration [1] [2]. The crystalline structure of Rb₅BiMo₄O₁₆ features large free volume and tetrahedral molybdenum tetrahedra motion, which contributes to the enhanced oxygen ion transport capabilities [3].

Thermal and Chemical Stability

The thermal stability of rubidium oxide-based cathode materials is crucial for practical fuel cell applications. Rubidium dioxide exhibits excellent thermal stability up to 500°C under inert atmospheric conditions, with decomposition occurring at approximately 505°C [4]. The electrochemical stability of Rb₅BiMo₄O₁₆ has been demonstrated under various operating conditions, including exposure to carbon dioxide flow, wet air environment, and wet hydrogen atmosphere at elevated temperatures [3].

The chemical stability testing reveals that rubidium-containing cathode materials maintain their structural integrity and electrochemical performance over extended periods. Stability assessments conducted under carbon dioxide flow at 540°C and 400°C, wet air flow conditions, and wet 5% hydrogen in nitrogen atmosphere at 400°C all demonstrated minimal degradation of the material properties [3].

Performance Comparison and Optimization

| Material | Ionic Conductivity (S/cm) | Temperature (°C) | Activation Energy | Relative Performance |

|---|---|---|---|---|

| Rb₅BiMo₄O₁₆ | 0.14 | 300 | Low | 29x higher than YSZ |

| Rb₂La₂Ti₃O₁₀ | Not specified | Variable | Not specified | High photocatalytic activity |

| Rb₄Nb₆O₁₇ | Not specified | Variable | Not specified | Enhanced water splitting |

| Conventional YSZ | 0.0048 | 300 | High | Baseline reference |

The exceptional performance of rubidium-based cathode materials can be attributed to several optimization strategies. The large bismuth cations with lone pair electrons contribute to lowering the activation energy for oxide-ion migration, while the anisotropic thermal vibration of oxygen atoms enhances the ionic conductivity [3]. The rotational motion of molybdenum tetrahedra within the crystal lattice further facilitates oxygen ion transport, creating an efficient pathway for electrochemical reactions [5].

Photocatalytic Water Splitting Mechanisms Using Palladium/Rubidium Dioxide Co-Catalysts

Synergistic Effects of Palladium and Rubidium Dioxide

The integration of palladium and rubidium dioxide as co-catalysts in photocatalytic water splitting systems has demonstrated remarkable enhancement in hydrogen production efficiency. Research has shown that the combination of palladium and rubidium dioxide loaded on graphitic carbon nitride/titanium dioxide (Pd-Rb₂O@g-C₃N₄/TiO₂) achieves hydrogen production rates of 19.7 millimoles per gram per hour, representing a significant improvement over conventional titanium dioxide systems [6] [7].

The mechanism underlying this enhancement involves several complementary processes. Palladium serves as an electron sink due to its high work function of 5.55 electron volts, creating a Schottky barrier that facilitates efficient charge separation [6]. Rubidium dioxide functions as a hole scavenger, effectively consuming photogenerated holes and preventing electron-hole recombination, thereby enhancing the overall photocatalytic efficiency [6] [7].

Optimization Parameters and Conditions

The photocatalytic performance of palladium/rubidium dioxide co-catalyst systems depends on several critical parameters that must be optimized for maximum efficiency. The optimal palladium to rubidium dioxide ratio has been determined to be 1.8:0.2 weight percent, providing the ideal balance between electron quenching and hole scavenging capabilities [6].

| Photocatalyst | H₂ Production (mmol g⁻¹ h⁻¹) | Pd Content (wt%) | Rb₂O Content (wt%) | Optimized pH |

|---|---|---|---|---|

| Pd-Rb₂O@g-C₃N₄/TiO₂ | 19.7 | 1.8 | 0.2 | 8.0 |

| Pd@g-C₃N₄/TiO₂ | Variable | Variable | 0.0 | Not specified |

| g-C₃N₄/TiO₂ | Variable | 0 | 0.0 | Not specified |

| TiO₂ | 2.72 | 0 | 0.0 | Not specified |

The pH optimization studies reveal that the photocatalytic system performs optimally at pH 8.0, where maximum hydrogen evolution rates are achieved [6]. This alkaline environment enhances the stability of the co-catalyst system and promotes efficient charge transfer processes. The light intensity optimization demonstrates that peak performance occurs during midday hours (1:00-2:00 PM), when solar irradiation reaches maximum intensity [6].

Mechanism and Kinetic Studies

The photocatalytic water splitting mechanism involving palladium/rubidium dioxide co-catalysts follows a complex multi-step process. Upon light absorption, titanium dioxide generates electron-hole pairs, with electrons migrating to the conduction band and holes remaining in the valence band [6]. The palladium co-catalyst facilitates electron capture and subsequent hydrogen evolution, while rubidium dioxide consumes holes through oxidative processes [7].

The kinetic studies reveal that the enhancement factor achieved by the palladium/rubidium dioxide system is approximately seven times higher than conventional titanium dioxide systems [6]. This improvement is attributed to the synergistic effects of enhanced charge separation, reduced recombination rates, and optimized surface reaction kinetics. The activation energy for hydrogen evolution is significantly reduced in the presence of the co-catalyst system, facilitating more efficient water splitting reactions [6].

Oxygen-Ion Conductivity Enhancement Strategies for Solid Oxide Fuel Cells

Fundamental Principles of Conductivity Enhancement

The enhancement of oxygen-ion conductivity in solid oxide fuel cells represents a critical advancement in energy conversion technology. Various strategies have been developed to improve the ionic conductivity of electrolyte materials, with particular emphasis on rubidium-containing compounds and their derivatives [8] [9] [10]. The fundamental principle underlying these enhancement strategies involves the creation of oxygen vacancies and the optimization of ion transport pathways within the crystal lattice structure.

Gadolinium-doped ceria systems have demonstrated remarkable improvements in ionic conductivity, achieving values of 0.14 siemens per centimeter at 800°C with 20% gadolinium doping [8]. The enhancement mechanism involves the substitution of cerium ions with gadolinium ions, creating oxygen vacancies that facilitate oxide-ion transport. The increased gadolinium doping level correlates directly with enhanced ionic conductivity across all tested temperatures from 400°C to 800°C [8].

Composite Electrolyte Systems

The development of composite electrolyte systems represents a significant advancement in oxygen-ion conductivity enhancement. The lithium-doped zinc oxide and samarium-doped ceria composite system (LZO-SDC) has achieved exceptional ionic conductivity of 0.16 siemens per centimeter at 550°C, demonstrating the effectiveness of semiconductor-ionic composite approaches [9].

| Strategy | Material System | Ionic Conductivity (S/cm) | Operating Temperature (°C) | Enhancement Factor |

|---|---|---|---|---|

| Gadolinium Doping | GDC (Gd-doped ceria) | 0.14 | 800 | 5x vs traditional |

| Composite Formation | LZO-SDC composite | 0.16 | 550 | 2x vs individual |

| Nanostructuring | Nanocrystalline GDC | 0.37 | 550 | 10x vs bulk |

| Interface Engineering | Heterostructured electrolytes | Enhanced | Variable | Significant |

The superior performance of composite systems results from hetero-interface effects, where oxygen vacancies are enriched at the interface between different materials [9]. This interfacial enhancement creates highly conductive pathways for oxygen-ion transport, significantly improving the overall electrolyte performance. The 5LZO-5SDC composite demonstrates hybrid proton and oxygen-ion conducting capabilities, with predominant proton conduction contributing to the enhanced performance [9].

Nanostructuring and Interface Engineering

Nanostructuring strategies have proven highly effective in enhancing oxygen-ion conductivity through the creation of high-surface-area structures and grain boundary effects. Nanocrystalline gadolinium-doped ceria achieves remarkable ionic conductivity of 0.37 siemens per centimeter at 550°C, representing a ten-fold improvement over conventional bulk materials [10].

The mechanism underlying nanostructuring enhancement involves the formation of amorphous layers enriched with oxygen vacancies at the surface of nanoparticles [10]. These interfacial regions provide low-resistance pathways for oxygen-ion transport, with grain boundary diffusion becoming the dominant conduction mechanism. The interfacial conduction phenomenon involves both oxygen ions and protons as charge carriers, with oxygen-ion conduction predominating [10].

Interface engineering through heterostructured electrolyte design has demonstrated significant improvements in electrochemical performance. The addition of barium carbonate to gadolinium-doped ceria creates well-dispersed barium cerium gadolinium oxide phases throughout the electrolyte, resulting in dramatic reductions in polarization resistance [11]. This approach reduces polarization resistance by more than half at both 600°C and 700°C, from 2.49 to 1.21 ohm-centimeters squared and from 0.23 to 0.12 ohm-centimeters squared, respectively [11].

Rubidium Dioxide-Composite Electrodes for Metal-Air Batteries

Electrode Design and Architecture

The development of rubidium dioxide-composite electrodes for metal-air batteries represents a significant advancement in energy storage technology. These electrodes combine the unique properties of rubidium compounds with optimized architectures to enhance oxygen reduction and evolution reactions [12] [13]. The design principles focus on creating high-surface-area structures with efficient ion transport pathways and enhanced electrochemical activity.

Rubidium-ion battery systems utilizing in-plane porous graphene electrodes have demonstrated exceptional theoretical capacities of 1810 milliampere-hours per gram, representing approximately five times the capacity of conventional lithium-ion batteries [12] [14]. The enhanced performance results from the large ionic radius of rubidium ions and the optimized pore structure that facilitates three-dimensional ion diffusion [12].

Electrochemical Performance Characteristics

The electrochemical performance of rubidium dioxide-composite electrodes depends on several critical factors, including material composition, structural design, and operating conditions. The in-plane porous graphene electrode (HG1039) demonstrates exceptional rubidium-ion adsorption density of 0.25-0.27 atoms per square angstrom, which is 25-27 times greater than conventional graphene electrodes [12].

| Application | Electrode Type | Capacity (mAh/g) | Voltage (V) | Key Advantage |

|---|---|---|---|---|

| Rubidium-ion batteries | Anode (HG1039) | 1810 | Similar to Li | High capacity |

| Lithium-ion batteries (Rb-doped) | Cathode (Rb-doped) | 185.4 | Enhanced | Improved rate capability |

| Metal-air batteries | Air electrode | Variable | Variable | Enhanced oxygen reduction |

| Solid oxide batteries | Composite electrode | Variable | High | Ionic conductivity |

The rubidium-doped lithium-ion battery cathode materials exhibit improved rate capability with capacities of 185.4, 171.3, 164.9, 151.3, and 132.8 milliampere-hours per gram under different rate conditions [15]. This represents a significant improvement over conventional cathode materials, with the rubidium doping creating large-aperture ion channels that facilitate enhanced lithium-ion transport [15].

Stability and Durability Considerations

The stability and durability of rubidium dioxide-composite electrodes are crucial factors for practical battery applications. The electrode-electrolyte interface formed between HG1039 and rubidium-beta-alumina electrolyte demonstrates excellent stability over extended periods, with energy fluctuations remaining within 0.01 electron volts during molecular dynamics simulations [12]. The structural integrity of both the electrode pore structure and the electrolyte ion channels is maintained throughout cycling operations [12].

The thermal stability of rubidium dioxide-composite electrodes extends up to 500°C under controlled atmospheric conditions, with decomposition occurring at approximately 505°C [4]. The electrochemical stability window encompasses a wide range of operating conditions, including exposure to various gas atmospheres and humidity levels. The volume expansion during charge-discharge cycles remains below 25%, indicating excellent mechanical stability and cycle life potential [12].

Mechanistic Understanding and Optimization

The enhanced performance of rubidium dioxide-composite electrodes results from several synergistic mechanisms. The large ionic radius of rubidium (1.48 Å) creates expanded lattice structures with enhanced free volume, facilitating low-energy ion transport pathways [12]. The diffusion energy barrier for rubidium-ion transport is remarkably low at 0.04 electron volts, indicating superior rate capability potential [12].

| Application | Primary Mechanism | Key Parameters | Optimized Values | Enhancement Factor |

|---|---|---|---|---|

| SOFC Cathode | Oxygen reduction | Activation energy | Low activation energy | 29x conductivity |

| Photocatalytic Water Splitting | Hole scavenging | Electron transfer | pH 8.0 optimal | 7x H₂ production |

| Oxygen-Ion Conduction | Oxygen vacancy transport | Migration energy | 0.04 eV barrier | 25x capacity |

| Metal-Air Battery | Oxygen evolution/reduction | Overpotential | Reduced overpotential | Improved kinetics |

The optimization of rubidium dioxide-composite electrodes involves careful control of composition, structure, and processing parameters. The metallic nature of the electrode materials ensures excellent electronic conductivity, while the optimized pore structure provides efficient pathways for ion transport [12]. The combination of high ionic conductivity, excellent electronic conductivity, and structural stability makes these electrodes highly attractive for advanced energy storage applications.

The interfacial engineering between rubidium dioxide and supporting materials creates synergistic effects that enhance overall electrode performance. The stable electrode-electrolyte interface facilitates efficient ion arrangement and transfer, contributing to superior battery performance [12]. The three-dimensional ion diffusion capability enables rapid charge-discharge cycles while maintaining high capacity retention over extended cycling periods.

GHS Hazard Statements

H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive